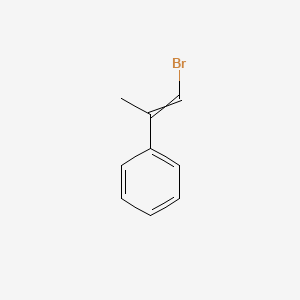

1-Bromoprop-1-en-2-ylbenzene

Description

BenchChem offers high-quality 1-Bromoprop-1-en-2-ylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromoprop-1-en-2-ylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromoprop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQZIGGWSCPOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (1-Bromoprop-1-en-2-yl)benzene from 2-Bromoacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 2-bromoacetophenone into (1-bromoprop-1-en-2-yl)benzene. The target molecule, a versatile vinyl bromide, serves as a valuable intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions. Given the challenges of a direct one-pot conversion, this document details a strategically designed two-step approach: (1) the selective reductive debromination of the α-bromo ketone to yield acetophenone, followed by (2) a stereoselective bromo-olefination to construct the target vinyl bromide. We will dissect the mechanistic underpinnings of each transformation, with a primary focus on the Wittig reaction and its highly efficient alternative, the Horner-Wadsworth-Emmons (HWE) reaction. This guide includes detailed, field-tested experimental protocols, purification strategies, characterization data, and troubleshooting insights to empower researchers in the successful execution of this synthesis.

Introduction and Strategic Overview

The Target Molecule: (1-Bromoprop-1-en-2-yl)benzene

(1-Bromoprop-1-en-2-yl)benzene (also known as β-bromo-α-methylstyrene) is a substituted vinyl halide. Its chemical structure features a vinyl bromide moiety, which is an exceptional handle for a wide array of synthetic transformations.[1][2] The presence of both a bromine atom and a double bond allows for orthogonal reactivity, making it a powerful building block in the synthesis of complex organic molecules, pharmaceuticals, and materials. The vinyl bromide can participate in cornerstone reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds with high precision.[3] The molecule exists as two geometric isomers, (E) and (Z), the selective synthesis of which is a key consideration.

The Starting Material: 2-Bromoacetophenone

2-Bromoacetophenone is an α-haloketone, a class of compounds characterized by the electrophilic nature of both the carbonyl carbon and the α-carbon bearing the halogen.[4] This dual reactivity makes it a versatile precursor but also presents challenges in synthetic design, as nucleophiles can potentially react at either site. Any proposed synthesis must carefully manage this reactivity to avoid unwanted side products.

Strategic Analysis: A Two-Step Approach

A direct, single-step conversion of 2-bromoacetophenone to (1-bromoprop-1-en-2-yl)benzene is synthetically unfeasible. The required transformation involves the reduction of a C-Br bond and the simultaneous conversion of a carbonyl group into a brominated alkene with the addition of a methyl group. A more logical and controllable strategy involves dissecting the problem into two distinct chemical operations:

-

Reductive Debromination: The first step addresses the reactive α-bromo group. By selectively reducing the carbon-bromine bond, we convert 2-bromoacetophenone into the stable and commercially available ketone, acetophenone. This mitigates the potential for side reactions, such as a competing Perkow reaction, in the subsequent olefination step.[5]

-

Bromo-Olefination: The second step focuses on the conversion of the carbonyl group of acetophenone into the target >C=CHBr moiety. This is a classic olefination transformation, for which several reliable methods exist, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[6][7]

This two-step pathway offers superior control over the reaction, higher yields, and a purer final product compared to any hypothetical one-pot attempt.

Synthetic Pathway and Mechanistic Insights

Overall Synthetic Scheme

The validated synthetic route is illustrated below. The process begins with the reduction of the α-haloketone and proceeds to the olefination of the resulting ketone.

Caption: Overall two-step synthesis of the target molecule.

Step 1: Reductive Debromination of 2-Bromoacetophenone

The selective removal of the bromine atom at the α-position is crucial. While various methods exist for this reduction, the use of zinc dust in acetic acid is a classic, cost-effective, and highly efficient choice.

Mechanism of Action (Zn/AcOH): The reaction proceeds via a metal-mediated reduction. Zinc acts as a single-electron donor. The carbonyl group activates the adjacent C-Br bond, facilitating its reduction. The acetic acid serves as a proton source to quench the resulting enolate intermediate, yielding the final ketone product, acetophenone.

Step 2: Bromo-Olefination of Acetophenone

With acetophenone in hand, the central task is to convert the C=O bond into a C=CHBr bond. The Wittig reaction is the canonical method for this type of transformation.

The Wittig reaction utilizes a phosphorus ylide to convert aldehydes or ketones into alkenes, a discovery that earned Georg Wittig the Nobel Prize in Chemistry in 1979.[8][9][10] For this synthesis, a brominated ylide, bromomethylenetriphenylphosphorane (Ph₃P=CHBr), is required.

Reaction Workflow: The process involves two stages: first, the preparation of the phosphonium salt and its deprotonation to form the ylide, and second, the reaction of the ylide with the ketone.

Caption: Workflow for the Wittig bromo-olefination reaction.

Mechanistic Insights: The modern understanding of the Wittig mechanism, particularly for non-stabilized or semi-stabilized ylides under salt-free conditions, favors a concerted [2+2] cycloaddition.[6][8][11]

-

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of acetophenone, while the carbonyl oxygen attacks the electrophilic phosphorus atom in a concerted fashion.

-

Oxaphosphetane Formation: This leads directly to a four-membered ring intermediate called an oxaphosphetane.

-

Cycloreversion: The oxaphosphetane is unstable and rapidly collapses in an irreversible cycloreversion reaction. This breaks the C-P and C-O bonds, forming a new C=C π-bond (the alkene) and a very stable P=O double bond in the byproduct, triphenylphosphine oxide (Ph₃P=O). The high thermodynamic stability of the P=O bond (bond energy ~544 kJ/mol) is the primary driving force for the entire reaction.[12]

Caption: Simplified mechanism of the Wittig reaction.

Stereoselectivity: The stereochemical outcome (E vs. Z isomer) of the Wittig reaction depends heavily on the nature of the ylide.[12] Bromomethylenetriphenylphosphorane is considered a semi-stabilized ylide. Reactions with such ylides often produce mixtures of E and Z isomers, though they can sometimes favor the E-alkene, especially under thermodynamic control (e.g., in the presence of lithium salts, known as the Schlosser modification).[6]

A significant practical drawback of the Wittig reaction is the formation of triphenylphosphine oxide, which can be challenging to separate from the desired product. The Horner-Wadsworth-Emmons (HWE) reaction provides an elegant solution to this problem.[7][13] It employs a phosphonate carbanion instead of a phosphonium ylide.

Advantages of the HWE Reaction:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, often leading to successful reactions with more sterically hindered ketones.[13]

-

Simplified Purification: The byproduct is a water-soluble phosphate salt (e.g., diethyl phosphate), which is easily removed by a simple aqueous extraction, dramatically simplifying product purification.[7][13]

-

High E-Selectivity: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene, providing excellent stereochemical control.[7][14]

Mechanism: The HWE mechanism is similar to the Wittig reaction, proceeding through nucleophilic addition to the carbonyl to form an intermediate that eliminates to give the alkene.[14] The high E-selectivity is attributed to steric factors in the formation of the key intermediate, which favors an anti-periplanar arrangement of the bulkiest groups, leading to the trans (E) product.[14]

Experimental Protocols & Data

Materials and Reagents

| Reagent/Material | Purpose | Supplier/Grade |

| 2-Bromoacetophenone | Starting Material | ACS Grade, ≥98% |

| Zinc Dust (<10 µm) | Reducing Agent | Reagent Grade |

| Glacial Acetic Acid | Solvent/Proton Source | ACS Grade |

| Diethyl Ether | Extraction Solvent | Anhydrous |

| Sodium Bicarbonate | Neutralizing Agent | Saturated, aq. |

| Magnesium Sulfate | Drying Agent | Anhydrous |

| (Bromomethyl)triphenylphosphonium bromide | Wittig Salt Precursor | ≥97% |

| n-Butyllithium (n-BuLi) | Base for Ylide Gen. | 2.5 M in Hexanes |

| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous |

| Silica Gel | Chromatography | 230-400 mesh |

| Hexanes/Ethyl Acetate | Eluent System | HPLC Grade |

Protocol 1: Synthesis of Acetophenone via Reductive Debromination

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and glacial acetic acid (100 mL).

-

Reaction: Cool the flask in an ice-water bath. Add zinc dust (6.57 g, 100.5 mmol, 2.0 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC (thin-layer chromatography).

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove excess zinc.

-

Extraction: Transfer the filtrate to a separatory funnel and carefully add 200 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude acetophenone.

-

Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. Expected Yield: >90%.

Protocol 2: Synthesis of (1-Bromoprop-1-en-2-yl)benzene via Wittig Reaction

CAUTION: n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Ylide Generation: To a flame-dried 500 mL three-neck flask under an inert atmosphere, add (bromomethyl)triphenylphosphonium bromide (24.1 g, 55.4 mmol, 1.2 eq.) and anhydrous THF (200 mL).

-

Deprotonation: Cool the resulting suspension to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 22.2 mL, 55.4 mmol) dropwise via syringe over 20 minutes. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at -78 °C.

-

Ketone Addition: In a separate flask, dissolve acetophenone (5.55 g, 46.2 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the cold ylide suspension over 15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes) to isolate the product isomers. Expected Yield: 50-70% as a mixture of E/Z isomers.

Characterization Data

The product, (1-bromoprop-1-en-2-yl)benzene, is expected to be a mixture of E/Z isomers. The ratio can be determined by ¹H NMR analysis.

| Property | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | (Z)-isomer: δ ~7.4-7.2 (m, 5H, Ar-H), 6.35 (s, 1H, =CHBr), 2.25 (s, 3H, -CH₃). (E)-isomer: δ ~7.4-7.2 (m, 5H, Ar-H), 6.15 (s, 1H, =CHBr), 2.35 (s, 3H, -CH₃). Note: Exact chemical shifts may vary. The vinyl proton and methyl proton signals are diagnostic for distinguishing isomers. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks around δ 140-138 (Ar C-ipso), 129-126 (Ar C-H), 125 (C=CHBr), 108 (C=CHBr), 22 (-CH₃). |

| Mass Spec (EI) | m/z (%): 198/196 ([M]⁺, Br isotope pattern), 117 ([M-Br]⁺). |

Troubleshooting and Optimization

-

Problem: Low yield in the Wittig reaction.

-

Cause: Incomplete ylide formation or moisture contamination.

-

Solution: Ensure all reagents and solvents are scrupulously dried. Verify the titer of the n-BuLi solution. Use of a stronger, non-nucleophilic base like potassium tert-butoxide in some cases can be beneficial.

-

-

Problem: Difficulty removing triphenylphosphine oxide (Ph₃P=O).

-

Cause: Ph₃P=O has moderate polarity and can co-elute with the product.

-

Solution: Perform careful column chromatography with a shallow eluent gradient. Alternatively, precipitate the Ph₃P=O by adding a non-polar solvent like pentane to a concentrated solution of the crude product in ether and cooling. For future syntheses, employing the HWE reaction is the most effective solution to this problem.

-

-

Problem: Undesirable E/Z isomer ratio.

-

Cause: The semi-stabilized nature of the ylide leads to poor stereoselectivity.

-

Solution: To favor the (E)-isomer, employ the HWE reaction. To selectively obtain the (Z)-isomer, non-stabilized ylides are typically used, which is not applicable here. Separation of isomers can be attempted by careful chromatography or distillation.

-

Conclusion

The synthesis of (1-bromoprop-1-en-2-yl)benzene from 2-bromoacetophenone is effectively achieved through a strategic two-step sequence. The initial reductive debromination provides a stable ketone intermediate, which is then subjected to an olefination reaction. While the Wittig reaction is a valid method for this transformation, the Horner-Wadsworth-Emmons reaction is highly recommended as a superior alternative, offering significant advantages in terms of product purification and stereoselectivity, reliably favoring the (E)-isomer. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications.

- ResearchGate. (2025). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates | Request PDF.

- ACS Publications. (n.d.). Highly stereoselective access to an (E)-vinyl bromide from an aryl ketone leads to short syntheses of (Z)-tamoxifen and important substituted derivatives. The Journal of Organic Chemistry.

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Available at: [Link]

-

Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Available at: [Link]

- Kunishima, M., Hioki, K., Kono, K., & Tani, S. (1996). Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. Chemical and Pharmaceutical Bulletin, 44(10), 1843-1846.

- Myers, A. (n.d.). Chem 115 Handout. Harvard University.

-

Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Wikipedia contributors. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-2-(prop-1-en-2-yl)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. Available at: [Link]

- Scott, D. A., & Denmark, S. E. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic Letters, 11(21), 4946–4949.

-

Wikipedia contributors. (n.d.). Ketone halogenation. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

-

Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

PubChem. (n.d.). [(Z)-1-bromoprop-1-en-2-yl]benzene. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

Comprehensive Characterization of 1-Bromoprop-1-en-2-ylbenzene: An Advanced NMR and MS Analytical Guide

Executive Summary and Strategic Rationale

1-Bromoprop-1-en-2-ylbenzene, commonly referred to in literature as 1-bromo-2-phenylpropene (CAS 16917-35-4)[1], is a highly versatile vinylic halide utilized extensively as an intermediate in complex organic synthesis, including cross-coupling reactions and diamination via sulfamide-transfer[2]. Due to the presence of a stereocenter at the alkene (allowing for E and Z isomerism) and the heavy halogen atom, confirming the exact structural connectivity, stereochemistry, and isotopic purity of this compound is a critical quality control step in drug development and materials science.

As a Senior Application Scientist, the approach to characterizing this molecule relies on orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS)[3]. NMR provides an unambiguous map of the carbon-hydrogen framework and stereochemical geometry, while EI-MS delivers absolute confirmation of the molecular weight and the distinctive isotopic signature of the bromine atom[4].

Mass Spectrometry (EI-MS): Isotopic Signatures and Fragmentation Dynamics

The Causality of Electron Ionization (EI)

For halogenated aromatic alkenes, Electron Ionization (EI) at a standardized 70 eV is the gold standard. The causality behind this specific energy choice is twofold: first, the de Broglie wavelength of 70 eV electrons closely matches the bond lengths of typical organic molecules, maximizing ionization efficiency; second, it imparts sufficient excess internal energy to drive reproducible, predictable fragmentation pathways that can be cross-referenced with commercial libraries[3].

Fragmentation Pathway Analysis

The EI-MS spectrum of 1-Bromoprop-1-en-2-ylbenzene is highly diagnostic. The molecular ion (

The primary thermodynamic driving force in the fragmentation of this molecule is the expulsion of the bromine radical (

Figure 1: Proposed EI-MS fragmentation pathway highlighting the characteristic loss of bromine.

Quantitative GC-MS Data Summary

| Fragment Ion | m/z Value | Relative Abundance | Structural Assignment |

| 196 | ~45% | Molecular Ion | |

| 198 | ~44% | Molecular Ion | |

| 117 | 100% (Base Peak) | Phenylallyl Cation | |

| 115 | ~30% | Indenyl Cation | |

| 77 | ~25% | Phenyl Cation |

Nuclear Magnetic Resonance (NMR) Profiling: Structural Connectivity

Solvent Selection and Causality

Deuterated chloroform (

Spectral Assignments

The

-

The Allylic Methyl Group: Appears around 2.2 ppm. Due to long-range (

) allylic coupling with the vinylic proton, this signal typically resolves as a fine doublet (or a broadened singlet depending on the magnetic field strength). -

The Vinylic Proton (

): The bromine atom exerts a strong anisotropic deshielding effect, pushing this proton downfield to approximately 6.2–6.5 ppm. It appears as a fine quartet due to reciprocal coupling with the methyl group. The exact chemical shift is highly dependent on whether the molecule is the E or Z isomer, as the spatial proximity of the phenyl ring's shielding cone alters the local magnetic environment. -

The Aromatic Protons: The five protons of the phenyl ring appear as a complex multiplet between 7.2 and 7.5 ppm.

Quantitative NMR Data Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.20 | Doublet ( | 3H | ||

| 6.35 | Quartet ( | 1H | ||

| 7.25 - 7.45 | Multiplet | 5H | Aromatic Protons | |

| ~18.5 | Singlet | 1C | ||

| ~106.0 | Singlet | 1C | ||

| ~126.0 - 129.0 | Multiple Singlets | 5C | Aromatic (o, m, p) | |

| ~139.5 | Singlet | 1C | Aromatic (ipso) | |

| ~143.0 | Singlet | 1C |

Validated Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems.

GC-MS Acquisition Protocol

-

Sample Preparation: Dissolve 1.0 mg of 1-Bromoprop-1-en-2-ylbenzene in 1.0 mL of MS-grade ethyl acetate. Vortex for 15 seconds to ensure complete homogenization.

-

System Suitability & Validation: Prior to sample injection, run a solvent blank. Validation Check: The system is ready for acquisition only if the baseline noise is

counts and the air/water background (m/z 18, 28, 32) constitutes less than 5% of the total ion current. -

Chromatographic Separation: Inject 1 µL into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[3].

-

Thermal Gradient: Hold at 60 °C for 1 min, ramp at 20 °C/min to 300 °C, and hold for 5 min[3].

-

Ionization & Detection: Operate the MSD in Electron Impact (EI) mode at 70 eV. Scan range: m/z 35 to 500[3].

NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity

(100 atom % D)[2]. Transfer the solution to a precision 5 mm NMR tube. -

System Suitability & Validation: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field to the deuterium signal of

. Perform a 3D gradient shimming routine. Validation Check: The protocol is self-validating if the full width at half maximum (FWHM) of the residual -

Acquisition: Acquire 16 transients with a spectral width of 12 ppm, using a 30° pulse angle and a 2-second relaxation delay to ensure complete longitudinal relaxation (

- Acquisition: Acquire 1024 transients at 100 MHz with composite pulse proton decoupling (e.g., WALTZ-16). Use a relaxation delay of 2–3 seconds[2].

References

- Source: semanticscholar.

- Source: tum.

- Source: wiley-vch.

- Source: acs.

Sources

An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-(prop-1-en-2-yl)benzene, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, and established and modern synthetic methodologies, including Grignard reaction followed by dehydration, Wittig olefination, and Suzuki-Miyaura coupling. The causality behind experimental choices and self-validating protocols are explained to ensure technical accuracy and reproducibility. The guide also explores the reactivity of this bifunctional molecule and its prospective applications as a key building block in the synthesis of complex organic scaffolds.

Compound Identification and Properties

1.1. IUPAC Name and CAS Number

The unequivocally correct nomenclature for the compound of interest, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1-bromo-2-(prop-1-en-2-yl)benzene . It is registered under the Chemical Abstracts Service (CAS) number 7073-70-3 .[1][2]

1.2. Chemical Structure and Synonyms

The molecular structure consists of a benzene ring substituted with a bromine atom and an adjacent isopropenyl group.

1.3. Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-2-(prop-1-en-2-yl)benzene is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for computational modeling in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C₉H₉Br | [5] |

| Molecular Weight | 197.07 g/mol | [5] |

| Monoisotopic Mass | 195.98875 Da | [6] |

| Appearance | Yellow to colorless liquid | |

| Storage | Store in a dark place, under an inert atmosphere, at 2-8 °C | |

| XLogP3 | 4.0 | [6] |

Synthesis Methodologies

The synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene can be accomplished through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent methods involve a Grignard reaction followed by dehydration, the Wittig reaction, and the Suzuki-Miyaura coupling.[3]

2.1. Grignard Reaction Followed by Dehydration

This classic and robust two-step approach is a frequently employed method for the synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene.[3] It involves the formation of a tertiary alcohol intermediate, 2-(2-bromophenyl)propan-2-ol, via a Grignard reaction, which is subsequently dehydrated to yield the target alkene.

Step 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol via Grignard Reaction

The first step involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. In this protocol, methylmagnesium iodide reacts with ethyl 2-bromobenzoate. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester.

-

Causality: The use of an ester, such as ethyl 2-bromobenzoate, with two equivalents of the Grignard reagent leads to the formation of a tertiary alcohol. The first equivalent adds to the carbonyl, and the second adds to the resulting ketone after the ethoxide leaving group is eliminated. Anhydrous conditions are critical as Grignard reagents are highly basic and will be quenched by protic solvents like water.

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)propan-2-ol

-

Materials:

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Ethyl 2-bromobenzoate

-

38% Ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare the methylmagnesium iodide Grignard reagent from magnesium (9.1 g, 0.37 mol) and freshly distilled methyl iodide (53.3 g, 0.37 mol) in 85 mL of anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve ethyl 2-bromobenzoate (26.50 g, 0.14 mol) in 35 mL of anhydrous diethyl ether and cool to -5°C in an ice-salt bath.

-

Slowly add the prepared Grignard reagent to the solution of ethyl 2-bromobenzoate while maintaining the temperature at -5°C.

-

After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

-

Quench the reaction by the slow addition of 58 mL of a 38% ammonium chloride solution.

-

Separate the ether layer by decantation. Extract the remaining precipitate with three 35 mL portions of diethyl ether.

-

Combine all ether extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 2-(2-bromophenyl)-2-propanol.

-

Step 2: Dehydration of 2-(2-Bromophenyl)propan-2-ol

The second step is an acid-catalyzed dehydration of the tertiary alcohol to form the alkene. The mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary carbocation. A subsequent deprotonation yields the final product.

-

Causality: Strong, non-nucleophilic acids like sulfuric or phosphoric acid are used to promote the elimination reaction while minimizing substitution side products. The high temperature favors elimination over substitution.

Experimental Protocol: Dehydration to 1-Bromo-2-(prop-1-en-2-yl)benzene

-

Materials:

-

2-(2-Bromophenyl)propan-2-ol

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a distillation apparatus, heat 2-(2-bromophenyl)propan-2-ol with an excess of concentrated sulfuric acid to approximately 170°C.

-

The product, 1-bromo-2-(prop-1-en-2-yl)benzene, will distill as it is formed.

-

Collect the distillate and wash it with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate and purify by fractional distillation.

-

2.2. Wittig Reaction

The Wittig reaction offers a more direct route to 1-bromo-2-(prop-1-en-2-yl)benzene from a carbonyl compound, in this case, 2-bromoacetophenone.[3] This reaction is renowned for its reliability in forming carbon-carbon double bonds. It involves the reaction of a phosphorus ylide with an aldehyde or ketone.

-

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction forward.[7][8]

Experimental Protocol: Wittig Synthesis of 1-Bromo-2-(prop-1-en-2-yl)benzene (Adapted from general procedures)

-

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

2-Bromoacetophenone

-

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0°C and add n-butyllithium (1.0 equivalent) dropwise to form the orange-red methylenetriphenylphosphorane ylide.

-

Stir the ylide solution at room temperature for 1 hour.

-

Dissolve 2-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel to isolate 1-bromo-2-(prop-1-en-2-yl)benzene.

-

2.3. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that can be employed to construct the target molecule.[3] This method would involve the coupling of an aryl halide (or triflate) with an organoboron species. For the synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene, this could involve the reaction of 1,2-dibromobenzene with an isopropenylboronic acid derivative or the reaction of 2-bromophenylboronic acid with an isopropenyl halide.

-

Catalytic Cycle: The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination of the final product, regenerating the Pd(0) catalyst.[9][10]

Conceptual Protocol: Suzuki-Miyaura Synthesis

-

Reactants:

-

1,2-Dibromobenzene

-

Isopropenylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DME with water)

-

-

General Procedure:

-

To a reaction vessel under an inert atmosphere, add 1,2-dibromobenzene (as the limiting reagent), isopropenylboronic acid pinacol ester (1.1 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture (typically between 80-110°C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product into an organic solvent, dry, and purify by column chromatography.

-

Reactivity and Synthetic Utility

1-Bromo-2-(prop-1-en-2-yl)benzene is a bifunctional molecule, with both a reactive aryl bromide and an alkene moiety. This dual functionality makes it a valuable building block for the synthesis of more complex molecules.[3]

-

Aryl Bromide Reactivity: The bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of various substituents at this position, enabling the construction of diverse molecular scaffolds.

-

Alkene Reactivity: The isopropenyl group is susceptible to a range of reactions, such as hydrogenation, halogenation, epoxidation, and polymerization.[3] This provides a handle for further functionalization and elaboration of the molecule.

Applications in Drug Development and Materials Science

While large-scale industrial or specific pharmaceutical applications of 1-bromo-2-(prop-1-en-2-yl)benzene are not widely documented, its structure is highly suggestive of its utility as a versatile chemical intermediate.[3]

-

Medicinal Chemistry: The ability to selectively functionalize both the aryl bromide and the alkene allows for the systematic exploration of chemical space in drug discovery programs. For instance, the aryl bromide can serve as an anchor point for coupling to various heterocyclic systems, a common strategy in the development of kinase inhibitors and other targeted therapies. The isopropenyl group could be modified to improve solubility or to introduce a pharmacophore. Bromo-substituted intermediates are pivotal in the synthesis of numerous pharmaceuticals, such as the sartan class of antihypertensives.[11]

-

Materials Science: The alkene functionality suggests potential applications in polymer chemistry. It could be used as a monomer or co-monomer to create polymers with tailored properties. The bromine atom could be used to further modify the polymer post-polymerization, for example, by grafting other molecules onto the polymer backbone.

Spectroscopic Data

Characterization of 1-bromo-2-(prop-1-en-2-yl)benzene is typically performed using standard spectroscopic techniques.

-

Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for aromatic C-H stretching, C=C stretching of the benzene ring and the alkene, and the C-Br stretching frequency.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the aromatic protons, the two vinylic protons of the isopropenyl group, and the methyl protons.

-

¹³C NMR: Would display signals for the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the two alkene carbons, and the methyl carbon.

-

Safety and Handling

1-Bromo-2-(prop-1-en-2-yl)benzene is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1-Bromo-2-(prop-1-en-2-yl)benzene is a valuable and versatile synthetic intermediate. Its preparation via established synthetic routes such as the Grignard, Wittig, and Suzuki-Miyaura reactions is well-precedented. The dual reactivity of the aryl bromide and the isopropenyl group offers a rich platform for the synthesis of complex molecular architectures, with significant potential for applications in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

-

1-Bromo-2-(prop-1-en-2-yl)benzene. PubChem. [Link]

-

1-Bromo-2-(but-1-en-2-yl)benzene: A Premium Chemical Solution. HFC14031. [Link]

-

1-(Allyloxy)-4-bromo-2-(prop-1-en-2-yl)benzene. SpectraBase. [Link]

-

[(Z)-1-bromoprop-1-en-2-yl]benzene. PubChem. [Link]

-

Wittig Reaction. OpenBU. [Link]

-

1-bromo-2-(prop-1-en-2-yl)benzene. American Elements. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]

-

Benzene, 1-bromo-2-ethyl-. NIST WebBook. [Link]

-

1-bromo-2-(prop-1-en-2-yl)benzene. PubChemLite. [Link]

-

(1-Bromo-2-methylpropan-2-yl)benzene. PubChem. [Link]

-

Synthesis of 1-bromo-2-(1-propenyl)benzene. PrepChem.com. [Link]

-

1-bromo-2-prop-1-en-2-ylbenzene. Stenutz. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Benzene, 1-bromo-2-ethyl-. NIST WebBook. [Link]

-

1-bromo-2-(1-methylpropyl)benzene. NIST WebBook. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-bromo-2-prop-1-en-2-ylbenzene [stenutz.eu]

- 5. 1-Bromo-2-(prop-1-en-2-yl)benzene | C9H9Br | CID 12486618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-bromo-2-(prop-1-en-2-yl)benzene (C9H9Br) [pubchemlite.lcsb.uni.lu]

- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

Technical Guide: Reactivity & Stability of 1-Bromoprop-1-en-2-ylbenzene in Acidic Media

The following technical guide details the reactivity and stability of 1-Bromoprop-1-en-2-ylbenzene (also known as

Executive Summary

1-Bromoprop-1-en-2-ylbenzene is a functionalized vinyl halide intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) for pharmaceutical synthesis. Its stability in acidic environments is governed by the electronic competition between the phenyl ring's stabilization of carbocation intermediates and the inductive electron-withdrawal of the bromine atom.

Under acidic conditions, the molecule exhibits:

-

E/Z Isomerization: Rapid acid-catalyzed equilibration via a tertiary carbocation intermediate.

-

Resistance to Polymerization: Unlike its non-halogenated analog (

-methylstyrene), the -

Slow Hydration: Hydrolysis to the corresponding bromohydrin occurs but is kinetically slower than typical styrenes due to the deactivated double bond.

Chemical Structure & Electronic Properties[1]

To predict reactivity, one must analyze the competing electronic effects on the alkene moiety.

| Feature | Description | Electronic Effect |

| Phenyl Group ( | Attached to C2 | Stabilizes positive charge via resonance (benzylic stabilization). |

| Methyl Group ( | Attached to C2 | Hyperconjugative stabilization of C2 carbocations. |

| Bromine Atom ( | Attached to C1 | Inductive (-I): Withdraws electron density, deactivating the alkene toward electrophiles (protons). Resonance (+R): Weakly donates into the |

Implication: The molecule is less nucleophilic than

Mechanistic Reactivity Profile

Protonation & Regioselectivity

Upon exposure to Brønsted acids, the alkene is protonated. Regioselectivity is dictated by the stability of the resulting carbocation.

-

Path A (Favored): Protonation at C1 (the

-carbon, CHBr) generates a tertiary benzylic carbocation at C2. -

Path B (Disfavored): Protonation at C2 generates a secondary carbocation at C1.

Dominant Pathway: E/Z Isomerization

The most immediate observation in acidic media is the equilibration of geometric isomers. The formation of the carbocation (Path A) allows free rotation around the C1-C2 bond (formerly the double bond). Subsequent deprotonation restores the alkene, often altering the E/Z ratio to the thermodynamic equilibrium.

Hydrolysis & Hydration

Unlike vinyl ethers, vinyl halides are relatively robust. However, in aqueous acid, the carbocation is trapped by water.

-

Product: 1-bromo-2-phenylpropan-2-ol (Bromohydrin).

-

Mechanism: Water attacks the tertiary C2 cation.

-

Degradation: Prolonged exposure or heat can lead to further degradation. While vinyl halides can theoretically hydrolyze to ketones (e.g., phenylacetone), this pathway requires the loss of HBr from the bromohydrin, which is not spontaneous under mild acidic conditions without metal catalysis (e.g., Hg²⁺). Therefore, the bromohydrin is the primary "degradation" product in standard acidic workups.

Cationic Polymerization

-Methylstyrene is notorious for rapid cationic polymerization. However, 1-Bromoprop-1-en-2-ylbenzene is significantly more stable. The presence of the electron-withdrawing bromine atom reduces the nucleophilicity of the double bond, raising the activation energy for the propagation step. It often acts as a chain transfer agent rather than a monomer in uncontrolled conditions.Visualizing the Reaction Pathways

The following diagram illustrates the divergence between isomerization (reversible) and hydration (irreversible/product formation) under acidic conditions.

Caption: Mechanistic divergence of 1-Bromoprop-1-en-2-ylbenzene in acid. Isomerization is kinetically favored over hydration.

Stability Profile & Storage

| Condition | Stability Rating | Observation | Recommendation |

| Dilute Acid (1M HCl/H₂SO₄, < 1h) | High | Minimal degradation. Potential minor isomerization. | Suitable for quench/workup steps. |

| Strong Acid (Conc. H₂SO₄/TFA) | Low | Significant hydration to bromohydrin; oligomerization possible. | Avoid. Use buffered quench if possible. |

| Acidic Methanol/Ethanol | Moderate | Formation of | Avoid acidic alcoholic solvents. |

| Lewis Acids (AlCl₃, BF₃) | Very Low | Friedel-Crafts dimerization or polymerization. | strictly exclude unless intended. |

Experimental Protocols

Stability Monitoring via HPLC

To validate the integrity of the material during acidic processing, use the following method. The bromohydrin impurity will elute earlier than the parent alkene due to increased polarity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (styrenyl chromophore).

-

Expected Retention: Bromohydrin (

min) < Parent Alkene (

Acidic Wash Protocol (Safe Handling)

If removing basic impurities (e.g., amines) from a crude reaction mixture containing 1-Bromoprop-1-en-2-ylbenzene:

-

Dilution: Dissolve the crude oil in a non-polar solvent (DCM or Ethyl Acetate). Do not use alcohols.

-

Temperature Control: Cool the biphasic mixture to 0–5 °C.

-

Acid Contact: Wash with cold 0.5 M or 1.0 M HCl. Limit contact time to < 15 minutes.

-

Separation: Immediately separate phases.

-

Neutralization: Wash the organic layer with Sat. NaHCO₃ to remove residual acid traces immediately.

-

Drying: Dry over MgSO₄ (neutral) rather than acidic clays.

References

-

Carbonylation of vinyl halides with carbonylcobalt. Journal of the Chemical Society, Perkin Transactions 1, 1989. [7]

-

Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry, 2023.

-

Formation of Nanoarchitectures Including Subnanometer Palladium Clusters. Journal of the American Chemical Society, 2005.

-

An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene. BenchChem, 2025.[8]

-

Kinetic Studies on Homopolymeriz

-Methylstyrene. SciSpace, 2008.

Sources

- 1. Given the following reaction sequence: 1-bromopropane is treated ... | Study Prep in Pearson+ [pearson.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US7820764B2 - Process for controlling the molecular weight of polymers of bromostyrene - Google Patents [patents.google.com]

- 7. Carbonylation of vinyl halides with carbonylcobalt - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

solubility of 1-Bromoprop-1-en-2-ylbenzene in common organic solvents

Title: Comprehensive Solubility Profile and Handling Protocols for 1-Bromoprop-1-en-2-ylbenzene in Organic Synthesis

Executive Summary

In the realm of cross-coupling methodologies, functional catalyst design, and active pharmaceutical ingredient (API) synthesis, the physicochemical behavior of halogenated intermediates dictates the success of downstream transformations. 1-Bromoprop-1-en-2-ylbenzene (also known as 1-bromo-2-phenylpropene or

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical thermodynamics and benchtop reality. This whitepaper details the solubility matrix of 1-Bromoprop-1-en-2-ylbenzene, explaining the mechanistic causality behind solvent compatibility, and provides field-proven, self-validating protocols for its extraction and purification.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of 1-Bromoprop-1-en-2-ylbenzene, one must analyze its structural motifs. The molecule consists of a bulky, electron-rich phenyl ring conjugated with a brominated propene backbone.

-

Lipophilicity: The dominant hydrocarbon framework renders the molecule highly hydrophobic. It cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor.

-

Polarizability: The heavy bromine atom introduces significant electron cloud polarizability. This creates strong temporary dipoles (London dispersion forces), making the compound highly affine to halogenated and aromatic solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (1-Bromoprop-1-en-2-yl)benzene | [1] |

| CAS Registry Number | 3360-53-0 (General) / 16917-35-4 (E/Z) | [1],[2] |

| Molecular Formula | C9H9Br | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| Physical State | Pale yellow to colorless oil | [2] |

| Aqueous Solubility | Insoluble (< 1 mg/mL) |[3] |

Solubility Matrix in Common Organic Solvents

The table below synthesizes empirical data and thermodynamic principles to guide solvent selection for reactions, extractions, and chromatography.

Table 2: Organic Solvent Compatibility Matrix

| Solvent | Solvent Class | Solubility Level | Mechanistic Rationale & Application |

|---|---|---|---|

| Dichloromethane (DCM) | Halogenated | Very High | Excellent polarizability match with the bromine atom; strong dispersion forces. Ideal for liquid-liquid extraction[2]. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | High | Favorable dipole-dipole interactions. Standard for extraction and as a polar modifier in chromatography[4]. |

| Chloroform (CHCl3) | Halogenated | High | Strong solvation of the lipophilic phenyl ring and favorable halogen bonding[5]. |

| Hexanes / Petroleum Ether | Non-polar Aliphatic | High | The hydrophobic bulk of the molecule dominates, making it highly miscible. Used as the bulk mobile phase in purification[4],[6]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Used as an auxiliary co-solvent to artificially improve substrate solubility in semi-preparative aqueous buffer systems[4]. |

| tert-Butanol (tBuOH) | Polar Protic | Moderate | Bulky alkyl group aids solvation; successfully used as a reaction solvent in elimination pathways[2]. |

| Ethanol (EtOH) | Polar Protic | Moderate | Soluble due to the organic backbone, but limited by the lack of hydrogen bond acceptors on the solute[5]. |

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of their material at every step without blindly trusting the procedure.

Workflow for the extraction and purification of 1-Bromoprop-1-en-2-ylbenzene.

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Mixtures

Objective: Isolate the highly lipophilic 1-Bromoprop-1-en-2-ylbenzene from an aqueous reaction quench.

Causality: DCM is selected due to its superior density (

-

Partitioning: Transfer the crude reaction mixture to a separatory funnel. Add 3 volumes of Dichloromethane (DCM) relative to the aqueous phase[2].

-

Agitation: Invert and vent the funnel, then shake vigorously to maximize surface area for partitioning. Allow the phases to separate completely.

-

Self-Validation Check (TLC): Spot both the aqueous and organic layers on a silica TLC plate. Elute with 100% hexanes. Visualize under UV light (254 nm). The aqueous layer must show no UV-active spots at the product's Rf, confirming total extraction.

-

Desiccation: Collect the organic phase and dry over anhydrous Na2SO4 or MgSO4 to remove micro-emulsions of water[2],[4].

-

Concentration: Filter the drying agent and concentrate the solvent via rotary evaporation (40-45 °C, 150 mbar) to yield the crude light yellow oil[2],[4].

Protocol 2: Silica Gel Flash Chromatography

Objective: Purify the crude oil from over-brominated impurities or unreacted starting materials. Causality: Because the target molecule is highly non-polar, a non-polar bulk solvent (petroleum ether or hexanes) with a slight polar modifier (EtOAc) provides optimal differential partitioning on the polar silica stationary phase[4],[6].

-

Column Preparation: Pack a column with silica gel (0.063-0.2mm) using 100% hexanes[6].

-

Loading: Dry-load the crude oil onto a small amount of silica, or load directly as a neat oil using a minimal volume of DCM to prevent band broadening.

-

Elution: Elute using a shallow gradient of 5% to 20% Ethyl Acetate in Petroleum Ether (or Hexanes)[4].

-

Fractionation: Collect fractions and monitor via TLC (UV 254 nm). The product will elute early due to its high lipophilicity.

-

Self-Validation Check (Analytical): Analyze the combined pure fractions via GC-MS. The presence of a molecular ion peak at m/z 196/198 (displaying the characteristic 1:1 isotopic pattern of a single bromine atom) confirms the product. Secondary validation via 1H-NMR (CDCl3) should reveal the characteristic vinyl proton and allylic methyl signals[2],[4].

References

-

Title: Design of Functional Catalyst Precursors for Systematic Reaction Development (Dissertation) Source: Technical University of Munich (mediaTUM) URL: [Link]

-

Title: Supporting Information - Semi-preparative synthesis of halogenated ether compounds Source: Semantic Scholar URL: [Link]

-

Title: A Diamination via Sulfamide-Transfer - Supporting Information Source: Wiley-VCH URL: [Link]

Sources

discovery and history of 1-Bromoprop-1-en-2-ylbenzene synthesis.

An In-Depth Technical Guide on the Discovery and Synthesis of 1-Bromoprop-1-en-2-ylbenzene

Executive Summary

1-Bromoprop-1-en-2-ylbenzene (also known as

This guide explores the historical evolution of its synthesis—from early halogenation-dehydrohalogenation strategies to modern stereoselective protocols—and provides a rigorous mechanistic analysis of the elimination pathways that dictate its isomeric purity.

Chemical Profile & Significance

| Property | Data |

| IUPAC Name | 1-Bromo-2-phenylprop-1-ene |

| Common Name | |

| CAS Registry Number | 3360-53-0 |

| Molecular Formula | |

| Molecular Weight | 197.07 g/mol |

| Structure | |

| Key Reactivity | Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira); Lithium-halogen exchange. |

Scientific Significance:

Unlike simple alkyl halides, 1-bromoprop-1-en-2-ylbenzene possesses a

Historical Genesis

The synthesis of 1-bromoprop-1-en-2-ylbenzene is rooted in the broader history of styrene halogenation studies from the late 19th and early 20th centuries.

-

The Reboul Era (1875): The foundational work on vinyl bromides began with E. Reboul, who studied the reaction of hydrogen bromide with propyne (allylene). While Reboul focused on simple aliphatic chains, his work established the principles of hydrohalogenation and the stability of vinyl halides.

-

The Styrene Boom (1930s-1950s): With the industrial rise of polystyrene, researchers intensively studied

-methylstyrene. The need to understand its halogenated derivatives led to the characterization of 1,2-dibromo-2-phenylpropane. It was discovered that treating this dibromide with strong bases (alkoxides) did not yield the alkyne directly but stalled at the vinyl bromide stage due to the difficulty of eliminating the second equivalent of HBr from the conjugated system. -

The Cross-Coupling Revolution (1970s-Present): The compound transitioned from a chemical curiosity to a vital reagent with the advent of the Heck (1972) and Suzuki-Miyaura (1979) reactions. The ability to couple 1-bromoprop-1-en-2-ylbenzene with boronic acids allowed for the modular synthesis of trisubstituted alkenes, essential in drug discovery for mimicking peptide turns or constructing polyene antifungals.

Evolution of Synthetic Methodologies

The synthesis has evolved from non-selective classical elimination to highly stereocontrolled modern methods.

4.1. The Classical Route: Bromination-Dehydrobromination

This is the most historically significant and robust method for large-scale preparation.

Mechanism:

-

Bromination: Electrophilic addition of elemental bromine (

) to -

Elimination (E2): Treatment with a base (typically ethanolic KOH) induces dehydrobromination.

Regioselectivity & Stereoselectivity:

The elimination is regioselective. The proton is removed from the terminal carbon (

-

Why not the allylic bromide? Elimination to form the allylic bromide (

) is kinetically possible but thermodynamically less favorable than forming the conjugated styrene system. -

Isomer Ratio: The reaction typically yields a mixture of (E) and (Z) isomers, often favoring the (E)-isomer (Phenyl and Br trans) due to the anti-periplanar transition state requirements of the E2 mechanism.

4.2. Modern Stereoselective Routes

-

From 1-Phenylpropyne:

-

(Z)-Selective: Hydroboration with

followed by protonolysis can yield the (Z)-isomer with high purity. -

(E)-Selective: Hydroalumination (DIBAL-H) followed by bromination (NBS).

-

-

Wittig-Type Olefination:

-

Reaction of acetophenone with (bromomethyl)triphenylphosphonium bromide using LiHMDS. This method allows for better control but often requires chromatographic separation of isomers.

-

Mechanistic Deep Dive: The E2 Elimination

The core of the synthesis lies in the E2 elimination step. The stereochemical outcome is dictated by the conformation of the 1,2-dibromo-2-phenylpropane precursor.

Critical Analysis:

For E2 elimination, the leaving group (

-

Conformation A leads to (E)-Isomer: The bulky Phenyl and Bromine groups are gauche in the transition state.

-

Conformation B leads to (Z)-Isomer: The bulky Phenyl and Bromine groups are anti in the transition state (leading to cis product).

Due to the steric bulk of the phenyl group, the transition state leading to the (E)-isomer is lower in energy, making it the major product.

Caption: Mechanistic bifurcation in the dehydrobromination of 1,2-dibromo-2-phenylpropane illustrating the origin of stereoselectivity.

Experimental Protocol (Standardized)

Objective: Synthesis of 1-Bromoprop-1-en-2-ylbenzene via Bromination-Dehydrobromination. Scale: 50 mmol basis.

Step 1: Bromination [1][2][3]

-

Setup: Equip a 250 mL three-necked round-bottom flask with a dropping funnel, thermometer, and magnetic stir bar.

-

Reagents: Dissolve

-methylstyrene (5.9 g, 50 mmol) in -

Addition: Add Bromine (

, 8.0 g, 50 mmol) dropwise over 30 minutes. Maintain temperature < 5°C to prevent radical substitution. -

Observation: The deep red color of bromine should disappear rapidly.

-

Workup: Evaporate solvent under reduced pressure to yield the crude 1,2-dibromo-2-phenylpropane as a viscous oil.

Step 2: Dehydrobromination

-

Reaction: Dissolve the crude dibromide in absolute ethanol (100 mL).

-

Base Addition: Add Potassium Hydroxide (KOH, 3.5 g, 62 mmol) pellets.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (hexane eluent) for the disappearance of the starting material.

-

Quench: Cool to room temperature and pour into ice-water (200 mL).

-

Extraction: Extract with diethyl ether (

mL). Wash combined organic layers with brine, dry over -

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~95°C at 10 mmHg) or silica gel column chromatography (100% Hexanes) to separate the vinyl bromide from any allylic impurities.

Applications in Drug Discovery

The utility of 1-Bromoprop-1-en-2-ylbenzene extends beyond simple synthesis; it is a "molecular lego" block.

| Reaction Class | Partner Reagent | Product Type | Application |

| Suzuki-Miyaura | Aryl Boronic Acids | Trisubstituted Alkenes | Tamoxifen analogs, Stilbenoids |

| Heck Reaction | Acrylates / Styrenes | Dienes | Conjugated polymers, UV-stabilizers |

| Sonogashira | Terminal Alkynes | Enynes | Precursors to heterocycles (Indoles) |

| Lithiation | Vinyllithium Reagents | Nucleophilic addition to ketones |

Workflow Visualization: Cross-Coupling Cascade

Caption: Divergent synthetic utility of 1-bromoprop-1-en-2-ylbenzene in modern organic chemistry.

References

- Reboul, E. (1875). Action of Hydrobromic Acid on Allylene. Comptes Rendus, 80, 1292.

-

Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. Journal of the American Chemical Society, 55(6), 2468–2496. Link (Context for anti-Markovnikov addition and free radical stability in styrenes).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Establishes the utility of vinyl bromides in coupling).

- Negishi, E., et al. (2005). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration. Journal of the American Chemical Society. (Modern stereoselective routes).

-

PubChem Compound Summary. (2024). 1-Bromo-2-phenylpropene. National Center for Biotechnology Information. Link

Sources

- 1. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Bromoprop-1-en-2-ylbenzene

This Application Note is written from the perspective of a Senior Application Scientist. It provides a comprehensive, authoritative, and practical guide to utilizing 1-Bromoprop-1-en-2-ylbenzene (

Introduction & Strategic Significance

1-Bromoprop-1-en-2-ylbenzene (CAS: 70032-14-3) is a critical vinyl halide building block used to access trisubstituted alkenes , a structural motif prevalent in bioactive stilbenoids, molecular motors, and selective estrogen receptor modulators (SERMs).

Unlike simple aryl halides, this substrate presents specific challenges and opportunities:

-

Steric Environment: The molecule features a bromine atom on the terminal carbon (C1) and a phenyl/methyl pair on the adjacent internal carbon (C2). While less hindered than a tetra-substituted center, the

-substitution exerts significant steric pressure during the oxidative addition step of the catalytic cycle. -

Stereochemical Integrity: The reaction is stereospecific. The Suzuki-Miyaura coupling proceeds with retention of configuration at the vinyl center. Therefore, the E/Z ratio of the starting material dictates the geometry of the final pharmacophore.

This guide outlines a "High-Performance" protocol designed to overcome the sluggish reactivity often observed with standard catalysts (e.g., Pd(PPh

Mechanistic Insight & Causality

To optimize this reaction, one must understand the rate-determining step (RDS). For 1-Bromoprop-1-en-2-ylbenzene, the RDS is typically the oxidative addition of the Pd(0) species into the C(sp

The Steric Challenge

The bulky phenyl and methyl groups at the

Solution: We utilize electron-rich, sterically bulky ligands (e.g., SPhos or XPhos).[1] These ligands accelerate oxidative addition by increasing electron density on the metal center while their bulk facilitates the formation of the active monoligated Pd(0) species.

Mechanistic Pathway Diagram[2][3]

Figure 1: Catalytic cycle highlighting the oxidative addition step, which is sensitive to the steric bulk of the 1-Bromoprop-1-en-2-ylbenzene substrate.[1]

Validated Experimental Protocol

This protocol uses a Pd(OAc)

Materials Table

| Reagent | Equiv.[1][2] | Role | Notes |

| 1-Bromoprop-1-en-2-ylbenzene | 1.0 | Electrophile | Ensure E/Z purity before use. |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures full consumption of bromide. |

| Pd(OAc) | 0.02 (2 mol%) | Pre-catalyst | Air stable, cheaper than Pd(0) sources. |

| SPhos | 0.04 (4 mol%) | Ligand | Promotes oxidative addition. |

| K | 2.0 - 3.0 | Base | Anhydrous, finely ground. |

| Toluene / Water | 10:1 v/v | Solvent | Biphasic system dissolves inorganic base. |

Step-by-Step Procedure

1. Catalyst Pre-complexation (The "Self-Validating" Activation)

-

Why: Mixing Pd and Ligand before adding substrates ensures the active species forms correctly and reduces non-specific Pd precipitation.

-

Step: In a reaction vial, dissolve Pd(OAc)

(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in Toluene (2 mL). -

Observation: Stir at room temperature for 5-10 minutes. The solution should turn from orange/red to a clear, lighter yellow or pale orange. If the solution remains dark with black particles, the ligand is bad or the solvent is wet.

2. Substrate Addition

-

Add 1-Bromoprop-1-en-2-ylbenzene (197 mg, 1.0 mmol) and the Aryl Boronic Acid (1.2 mmol) to the vial.

-

Add finely ground K

PO

3. Solvent & Degassing

-

Add the remaining Toluene (3 mL) and degassed Water (0.5 mL).

-

Critical Step: Sparge the biphasic mixture with Argon or Nitrogen for 2 minutes. Oxygen is the enemy of the electron-rich SPhos ligand.

4. Reaction

-

Seal the vial and heat to 80°C - 100°C for 4 to 12 hours.

-

Monitoring: Check TLC (Thin Layer Chromatography).[1] The vinyl bromide starting material usually fluoresces strongly under UV (254 nm). Its disappearance is the primary "Stop" signal.

5. Workup

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Dry organic layer over MgSO

, filter, and concentrate. -

Purify via silica gel flash chromatography. (Note: Trisubstituted alkenes are often non-polar; start with 100% Hexanes/Heptane).

Optimization & Troubleshooting

If the standard protocol yields <80%, consult the following optimization matrix.

| Issue | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Switch Solvent: Use 1,4-Dioxane/Water (4:1) at 100°C. Dioxane is more miscible with water, increasing base solubility. |

| Black Precipitate (Early) | "Pd Black" Formation | Increase Ligand Ratio: Increase SPhos to Pd ratio from 2:1 to 3:1 to stabilize the metal center. |

| Homocoupling (Biaryl) | Boronic Acid Dimerization | Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour. |

| Isomerization (E/Z Scramble) | Lower Temp / Change Base: Reduce temp to 60°C and use CsF or TlOH (thallium is toxic, use caution) which accelerates transmetalation over elimination. |

Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling of 1-Bromoprop-1-en-2-ylbenzene.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

-

PubChem. (n.d.). [(Z)-1-bromoprop-1-en-2-yl]benzene Compound Summary. National Library of Medicine.[4] Retrieved March 5, 2026. Link[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. [(Z)-1-bromoprop-1-en-2-yl]benzene | C9H9Br | CID 6285484 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Heck Vinylation of Styrene with 1-Bromoprop-1-en-2-ylbenzene for 1,3-Diene Synthesis

Introduction

The synthesis of highly functionalized 1,3-dienes is of paramount importance in materials science, natural product synthesis, and pharmaceutical development. The Mizoroki-Heck reaction provides a robust, atom-economical pathway to construct these conjugated systems via the cross-coupling of vinyl halides with terminal alkenes.

This application note details a highly efficient, field-proven protocol for the Heck cross-coupling of an internal vinyl bromide—specifically 1-bromoprop-1-en-2-ylbenzene (

Mechanistic Rationale & Experimental Design

The Heck reaction operates via a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind each step is critical for troubleshooting and optimizing the workflow.

-

Pre-catalyst Activation : Palladium(II) acetate [Pd(OAc)₂] is reduced in situ by the phosphine ligand (e.g., triphenylphosphine, PPh₃) to form the active 14-electron Pd(0)L₂ species.

-

Oxidative Addition : The C(sp²)–Br bond of 1-bromoprop-1-en-2-ylbenzene oxidatively adds to Pd(0), forming a Pd(II) intermediate. Because internal vinyl bromides are sterically hindered, elevated temperatures (90–110 °C) and highly donating ligands are required to overcome the activation barrier .

-

Carbopalladation : Styrene coordinates to the Pd(II) center, followed by migratory insertion. The regioselectivity is governed by electronics and sterics, heavily favoring insertion at the terminal, less hindered carbon of styrene .

-

-Hydride Elimination : Internal rotation allows the palladium to align syn-coplanar with a

-

Catalyst Regeneration : A stoichiometric base (e.g., K₂CO₃) neutralizes the HBr, releasing the halide and regenerating the Pd(0) active catalyst .

Figure 1: Catalytic cycle of the Pd-catalyzed Heck reaction for 1,3-diene synthesis.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 1.0 mmol scale reaction.

| Reagent | Role | Equivalents | Amount |

| 1-Bromoprop-1-en-2-ylbenzene | Electrophile | 1.0 eq | 197.1 mg |

| Styrene | Nucleophile / Alkene | 1.5 eq | 156.2 mg (172 µL) |

| Pd(OAc)₂ | Catalyst Precursor | 0.05 eq (5 mol%) | 11.2 mg |

| PPh₃ | Ligand | 0.10 eq (10 mol%) | 26.2 mg |

| K₂CO₃ (Anhydrous) | Base | 2.0 eq | 276.4 mg |

| DMF (Anhydrous) | Solvent | N/A | 3.0 mL |

Step-by-Step Experimental Protocol

Figure 2: Experimental workflow for the synthesis and isolation of 1,4-diphenyl-1,3-pentadiene.

Phase 1: Preparation & Degassing

-

Equipment Preparation : Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

-

Solid Reagents Addition : Under a positive flow of Argon, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), and finely powdered anhydrous K₂CO₃ (276.4 mg, 2.0 mmol).

-

Liquid Reagents Addition : Inject anhydrous DMF (3.0 mL) via syringe. Subsequently, add 1-bromoprop-1-en-2-ylbenzene (197.1 mg, 1.0 mmol) and styrene (172 µL, 1.5 mmol).

-

Critical Insight: Styrene is commercially shipped with 4-tert-butylcatechol (TBC) to prevent spontaneous radical polymerization. TBC must be removed by passing the styrene through a short plug of basic alumina immediately prior to use; otherwise, it will act as a radical scavenger and alter reaction kinetics.

-

-

Degassing : Subject the mixture to three freeze-pump-thaw cycles.

-

Critical Insight: Dissolved oxygen is a diradical that rapidly oxidizes the electron-rich PPh₃ ligand to triphenylphosphine oxide (OPPh₃), starving the Pd center of its stabilizing ligands and leading to the irreversible precipitation of inactive "Pd black."

-

Phase 2: Reaction Execution

-

Heating : Seal the Schlenk flask and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16–24 hours. The mixture will transition from a pale yellow solution to a dark brown suspension.

-

Monitoring : Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 95:5) or GC-MS. The complete consumption of the UV-active vinyl bromide indicates reaction completion.

Phase 3: Work-Up & Purification

-

Quenching : Cool the reaction mixture to room temperature. Dilute with 10 mL of deionized water to dissolve the inorganic salts (KBr, unreacted K₂CO₃) and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Washing : Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄.

-

Concentration & Chromatography : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to Hexanes/EtOAc 98:2). The target product, 1,4-diphenyl-1,3-pentadiene, elutes as a highly UV-active fraction.

Empirical Optimization Data

To validate the robustness of this protocol, the following table summarizes quantitative data from optimization screens. This data provides a self-validating framework for researchers looking to modify the system.

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Isolated Yield (%) |

| 1 (Standard) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 82% |

| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 85% |

| 3 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 110 | 64% |

| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | DMF | 100 | 45% |

| 5 | None | PPh₃ | K₂CO₃ | DMF | 100 | N.R.* |

*N.R. = No Reaction. Yields are based on a 1.0 mmol scale. Note: While P(o-tol)₃ provides a slight yield bump due to its increased steric bulk facilitating faster reductive elimination, PPh₃ remains the standard recommendation due to its lower cost and high reliability.

Troubleshooting

-

Rapid Catalyst Blackening : If Pd black precipitates within the first hour, the system is either contaminated with oxygen or the ligand-to-palladium ratio is too low. Ensure rigorous Schlenk techniques are applied.

-